tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate
Description
Properties
Molecular Formula |
C9H18BrNO3 |
|---|---|
Molecular Weight |
268.15 g/mol |
IUPAC Name |
tert-butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18BrNO3/c1-8(2,3)14-7(12)11-6-9(4,13)5-10/h13H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
UGXKUKIKYIRUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(CBr)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable brominated precursor. One common method includes the reaction of tert-butyl carbamate with 3-bromo-2-hydroxy-2-methylpropyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxyl group can be oxidized to form a carbonyl group, leading to the formation of ketones or aldehydes.
Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane in dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in ether.
Major Products:
- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.
- Oxidation reactions yield carbonyl-containing compounds.
- Reduction reactions yield amines.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
This compound serves as a valuable intermediate in organic synthesis. Its structural features allow it to participate in various chemical transformations, particularly nucleophilic substitutions. The presence of both a bromine atom and a hydroxyl group enhances its reactivity, making it suitable for synthesizing more complex molecules.
Synthesis Techniques
The synthesis typically involves the reaction of tert-butyl carbamate with 3-bromo-2-hydroxy-2-methylpropylamine under mild conditions. Common reagents include sodium hydride or potassium carbonate, which facilitate the formation of the carbamate bond. Purification is often achieved through recrystallization, and characterization can be performed using techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .
Medicinal Chemistry
Antimicrobial Properties
Research indicates that this compound exhibits significant biological activity against various pathogens. Studies have demonstrated its effectiveness against microorganisms such as Candida albicans and Escherichia coli, as well as antiviral activity against herpes simplex virus type 1. These findings suggest its potential utility in developing new antibiotics and antiviral medications.
Drug Development Potential
The compound's ability to interact with specific enzymes or receptors is being investigated to elucidate its mechanism of action. This interaction could provide insights into optimizing its applications in drug development, particularly in targeting multidrug-resistant pathogens .
Biological Research
Modulation of Biological Pathways
Ongoing studies focus on how this compound modulates biological pathways. Its interactions with cellular components may reveal novel therapeutic targets, potentially leading to advancements in treatments for various diseases.
Mechanism of Action
The mechanism of action of tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate is largely dependent on its chemical reactivity. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules. The carbamate group can undergo hydrolysis to release carbon dioxide and the corresponding amine, which can further react with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
tert-Butyl N-(3-bromo-2-methoxy-2-methylpropyl)carbamate
This structural analog replaces the hydroxyl group with a methoxy substituent (C10H20BrNO3, MW 282.17) . Key differences include:
- Lipophilicity : The methoxy group increases logP, enhancing membrane permeability in biological systems.
- Applications : The bromine atom in both compounds serves as a leaving group, but the methoxy derivative may exhibit greater stability under acidic conditions.
tert-Butyl (3-oxopropyl)carbamate (Compound 24)
This compound (C8H15NO3, MW 173.21) features a ketone group at the 3-position :
- Synthetic Utility : The ketone enables nucleophilic additions (e.g., reductive amination), whereas the hydroxyl group in the target compound may participate in oxidation or protection reactions.
- Physical Properties : The ketone reduces polarity compared to the hydroxyl analog, as evidenced by NMR shifts (δ 9.79 ppm for the aldehyde proton in related intermediates) .
tert-Butyl N-(3,3,3-Trifluoro-2-hydroxypropyl)carbamate
With a trifluoromethyl group replacing bromine and methyl (C8H14F3NO3, MW 229.20), this compound highlights electronic effects :
- Electron-Withdrawing Effects : The CF3 group increases acidity of the hydroxyl proton, enhancing hydrogen-bond strength (e.g., O–H···O distances ~1.74 Å) .
- Biological Relevance : Fluorine substituents improve metabolic stability and bioavailability, making this analog more suitable for medicinal chemistry applications.
Boronic Ester-Containing Carbamates
Examples include tert-Butyl N-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]carbamate (C13H24BNO4, MW 269.15) :
- Reactivity : The boronic ester enables Suzuki-Miyaura cross-coupling reactions, contrasting with the bromo group’s utility in SN2 reactions.
- Applications : These compounds are pivotal in synthesizing biaryl structures for drug discovery or materials science.
Bicyclic Carbamate Derivatives
Compounds like tert-butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate (CAS 880545-32-4) exhibit constrained conformations :
- Synthetic Complexity : Multi-step syntheses (e.g., ring-closing reactions) are required compared to the linear chain of the target compound.
Biological Activity
tert-Butyl N-(3-bromo-2-hydroxy-2-methylpropyl)carbamate is a synthetic organic compound belonging to the carbamate class, characterized by its unique structural features, including a brominated carbon, a hydroxyl group, and a tert-butyl moiety. These functional groups contribute to its reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C12H18BrN2O3
- Molecular Weight : 296.20 g/mol
- Structure : The compound features a tert-butyl group, a brominated carbon, and a hydroxyl group which enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Enzyme Inhibition : Similar compounds have demonstrated efficacy as inhibitors in enzymatic pathways. The bromine atom in this compound can act as a leaving group in nucleophilic substitution reactions, potentially inhibiting enzyme activity.
- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding, which may enhance binding affinity with biological targets.
- Carbamate Hydrolysis : The carbamate moiety can undergo hydrolysis, releasing carbon dioxide and an amine that may further engage in biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Anticancer Potential : Preliminary studies suggest that compounds with similar structures have shown promise as anticancer agents by modulating enzyme activity involved in cancer progression.
- Neuroprotective Effects : The compound has been investigated for its potential neuroprotective effects against amyloid beta peptide aggregation, which is linked to neurodegenerative diseases such as Alzheimer's.
Study 1: Enzyme Modulation
A study evaluated the inhibitory effects of various carbamates on β-secretase and acetylcholinesterase enzymes. It was found that certain derivatives exhibited significant inhibition of these enzymes, suggesting potential therapeutic applications in Alzheimer's disease management .
Study 2: Neuroprotection Against Amyloid Beta
In vitro studies demonstrated that this compound could protect astrocytes from amyloid beta-induced toxicity by reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| TNF-α (pg/mL) | 50 ± 5 | 30 ± 4* |
| MDA (µM) | 1.5 ± 0.1 | 0.8 ± 0.1* |
(*p < 0.05 indicates statistical significance)
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-(3-bromo-4-hydroxyphenyl)methylcarbamate | C13H18BrNO3 | Different hydroxyl position |
| Tert-butyl N-(3-bromobenzyl)carbamate | C13H18BrNO2 | Lacks hydroxyl group |
| Tert-butyl N-(4-hydroxybenzyl)carbamate | C12H17NO3 | Distinct substituents affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
